molecular formula C6H13B B3044156 1-Bromohexane-6,6,6-D3 CAS No. 350818-70-1

1-Bromohexane-6,6,6-D3

Cat. No.: B3044156
CAS No.: 350818-70-1
M. Wt: 168.09 g/mol
InChI Key: MNDIARAMWBIKFW-FIBGUPNXSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Contemporary Organic and Medicinal Chemistry

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in organic and medicinal chemistry. researchgate.netnih.gov Replacing hydrogen with deuterium, a process known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netsci-hub.se This phenomenon, known as the kinetic isotope effect, can alter the rate of chemical reactions, including metabolic pathways in the body. symeres.comsci-hub.se

In medicinal chemistry, this has profound implications. By selectively deuterating a drug molecule at sites vulnerable to metabolic breakdown, its pharmacokinetic profile can be improved. symeres.comnih.gov This can lead to a slower rate of metabolism, potentially reducing the formation of toxic metabolites and extending the drug's half-life. symeres.comnih.gov This strategy has been successfully employed in the development of new drugs, with some deuterated pharmaceuticals receiving regulatory approval. sci-hub.senih.gov Furthermore, deuterium-labeled compounds serve as invaluable internal standards in mass spectrometry-based analyses, enabling precise quantification of molecules in complex biological samples. researchgate.net

Role of Deuterated Alkyl Halides as Advanced Synthetic Intermediates

Deuterated alkyl halides are a class of organic compounds where one or more hydrogen atoms on an alkyl chain have been replaced by deuterium, and a halogen atom (such as bromine, chlorine, or iodine) is also present. ataman-chemicals.comresearchgate.net These compounds are highly valuable as synthetic intermediates, acting as building blocks for the creation of more complex deuterated molecules. nih.gov The presence of the halogen provides a reactive site for a variety of chemical transformations, allowing for the introduction of the deuterated alkyl group into a target molecule. atamankimya.com

The synthesis of deuterated alkyl halides can be achieved through various methods, including the dehalogenative deuteration of organic halides and the reaction of deuterated precursors. sci-hub.seresearchgate.netacs.org These methods allow for the precise placement of deuterium atoms within the molecule. The resulting deuterated alkyl halides can then be used in a range of reactions, such as Grignard reactions, to form new carbon-carbon bonds. ataman-chemicals.comatamankimya.com This versatility makes them crucial for synthesizing a wide array of deuterated compounds for research in areas like drug discovery and mechanistic studies. clearsynth.comnih.gov

Overview of Research Trajectories for Terminally Deuterated Bromoalkanes

Terminally deuterated bromoalkanes, such as 1-Bromohexane-6,6,6-D3, are a specific type of deuterated alkyl halide where the deuterium atoms are located at the end of the alkyl chain. ataman-chemicals.comchemicalbook.in Research involving these compounds is focused on several key areas. One significant application is in the study of reaction mechanisms. By tracking the fate of the deuterated terminal group, chemists can gain insights into the intricate steps of a chemical reaction.

Another important research trajectory is their use in the synthesis of specifically labeled molecules for metabolic studies. For instance, the deuterated hexyl group from this compound can be incorporated into a larger molecule to study its metabolic fate in biological systems. ataman-chemicals.com The presence of the terminal deuterium atoms provides a clear signal in analytical techniques like mass spectrometry, allowing researchers to follow the molecule and its metabolites. researchgate.net Furthermore, these compounds are utilized in the development of new synthetic methodologies where the introduction of a deuterated hexyl group is desired. atamankimya.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,1,1-trideuteriohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDIARAMWBIKFW-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 Bromohexane 6,6,6 D3

Dehalogenative Deuteration Approaches Utilizing Heavy Water (D₂O)

The dehalogenative deuteration of alkyl halides is a direct method for incorporating deuterium (B1214612) by replacing a halogen atom. nih.gov Utilizing heavy water (D₂O) as an inexpensive and readily available deuterium source is a key advantage of these approaches. nih.gov

Radical-Mediated Deuteration Pathways from Halide Precursors

Radical-mediated deuteration offers a powerful tool for C-D bond formation under mild conditions. One approach involves the dehalogenation of alkyl halides using zinc, with D₂O serving as the deuterium donor. acs.orgnih.gov This method is efficient for a wide range of substrates. acs.org Mechanistic studies suggest the process involves the formation of organozinc intermediates through a radical pathway, followed by facile hydrolysis (or in this case, deuterolysis) which drives the transformation. acs.org

Another effective method utilizes triethylborane (B153662) (Et₃B) to initiate a radical chain reaction in the presence of a catalyst, such as dodecanethiol. nih.govacs.org This system is compatible with numerous functional groups and provides monodeuterated products with high levels of deuterium incorporation from D₂O. nih.gov For the synthesis of 1-Bromohexane-6,6,6-D3, a suitable precursor would be a 1-bromo-6-halohexane (where the second halogen is more reactive, e.g., iodine), allowing for selective radical generation and quenching at the 6-position.

Table 1: Comparison of Radical-Mediated Deuteration Methods for Alkyl Halides

Method Reagents Deuterium Source Key Features Ref.
Zinc-Mediated Zinc powder, Additive (e.g., NH₄Cl) D₂O Economical, broad substrate scope, involves organozinc intermediates. acs.orgacs.org
Triethylborane-Initiated Et₃B, Dodecanethiol (catalyst) D₂O Mild, environmentally benign, compatible with various functional groups. nih.govacs.org

Photo-Induced Dehalogenative Deuteration Strategies

Photoredox catalysis provides a green and efficient pathway for dehalogenative deuteration. nih.gov These methods often face challenges with unactivated alkyl halides due to their high reduction potentials. researchgate.net However, strategies employing phosphine-mediated halogen-atom transfer (XAT) have proven effective. nih.gov In this process, a photocatalyst, upon excitation by visible light, initiates a reaction with a phosphine (B1218219) (e.g., Cy₃P) to facilitate the dehalogenation of the alkyl halide. nih.gov The resulting alkyl radical is then deuterated by D₂O. nih.gov This technique shows excellent tolerance for a diverse array of alkyl halides and can be applied in the late-stage modification of complex molecules. researchgate.net

Silacarboxylic acids have also been employed as halogen-atom transfer agents under visible light photocatalysis. rsc.org Silyl radicals, generated via photo-induced decarboxylation, promote the halogen-atom transfer, followed by a thiol-mediated deuterium-atom transfer from D₂O. rsc.org

Table 2: Substrate Scope for Photo-Induced Dehalogenative Deuteration

Substrate Photocatalyst XAT Agent D-Incorporation (%) Yield (%) Ref.
1-Bromooctane 4CzIPN Cy₃P >99 93 nih.gov
1-Bromo-3-phenylpropane 4CzIPN Cy₃P >99 95 nih.gov
(6-Bromohyxyl)benzene Ir(ppy)₃ (MeO)₃P 95 88 rsc.org
1-Iodoadamantane Eosin Y Ph₃P 98 91 osti.gov

Conditions may vary. This table is illustrative of the general effectiveness of the method.

Electrochemical Reduction Methods for Deuterium Incorporation

Organic electrochemistry offers an environmentally friendly alternative to traditional chemical reductants for dehalogenation-deuteration reactions. xmu.edu.cn In this approach, an alkyl halide is reduced at the cathode to generate an alkyl radical. xmu.edu.cn This reactive intermediate is subsequently trapped by D₂O to form the C-D bond. xmu.edu.cn

While the reduction of alkyl halides is more facile than that of aryl halides, controlling the subsequent reactions of the alkyl radical can be challenging, with potential side reactions like homocoupling or elimination. xmu.edu.cn Recent advancements have demonstrated successful electrocatalytic dehalogenative deuteration of alkyl halides using setups with graphite (B72142) felt anodes and lead cathodes, using D₂O as the deuterium source under a constant current. xmu.edu.cn Another approach utilizes both a graphite felt cathode and anode, which allows the reaction to proceed under neutral conditions without an external chemical reductant, as the anodic evolution of O₂ helps regulate the pH. researchgate.net

Targeted Alkyl Deuteration via Site-Specific Carbon-Carbon Bond Cleavage

An alternative to C-X/C-D exchange is the deconstructive approach, where a functional group is used as a handle to facilitate deuteration before being cleaved from the molecule.

Copper-Catalyzed Redox-Neutral Deacylation for Terminal Deuteration

A novel strategy for site-specific terminal deuteration involves the copper-catalyzed deacylation of methyl ketones. nih.gov This method uses the acetyl moiety as a "traceless" activating group. nih.gov The process is initiated by the condensation of a ketone with N-methylpicolino-hydrazonamide (MPHA), which then undergoes an aromatization-driven, copper-mediated C-C bond cleavage. nih.gov

This redox-neutral reaction allows for a controlled degree of deuteration (mono-, di-, or tri-deuteration) at a specific site by managing the H/D exchange at different stages of the reaction, using D₂O as the ultimate deuterium source. nih.govorganic-chemistry.org To synthesize this compound, a suitable starting material would be 8-bromo-2-octanone. The deacylative trideuteration of this precursor would cleave the C1-C2 bond, replacing the acetyl group with a trideuteriomethyl (-CD₃) group to yield the desired product.

Table 3: Degree-Controlled Deacylative Deuteration of an Alkyl Ketone

Desired Deuteration Key Step Reagents & Conditions D-Incorporation Ref.
Mono-deuteration (-CH₂D) N-D formation on PAI* 1. MPHA, MeNH₂, D₂O 2. CuOAc, D₂O, ArSD ~1.0 D nih.gov
Di-deuteration (-CHD₂) α-deuteration of ketone 1. Pyrrolidine, D₂O 2. MPHA-d, H₂O, CuOAc 1.84–1.99 D nih.gov
Tri-deuteration (-CD₃) Both α- and N-deuteration 1. Pyrrolidine, D₂O 2. MPHA-d, D₂O, CuOAc 2.76–2.99 D nih.gov

PAI: pre-aromatic intermediate

Thianthrenium Salt Precursors in Deuterioalkylation

Alkyl-substituted thianthrenium salts have emerged as versatile precursors for deuterated building blocks. nih.govnih.gov This method allows for the efficient and selective introduction of deuterium at the α-position of an alkyl chain through a pH-dependent hydrogen isotope exchange (HIE) process, using D₂O as the deuterium source. researchgate.net

The resulting α-deuterated alkyl thianthrenium salts can then be used in various cross-coupling reactions. nih.gov For instance, these salts are compatible with metallaphotoredox cross-electrophile coupling with a range of partners, including alkyl bromides. researchgate.net A synthetic route to this compound could involve the preparation of a hexyl thianthrenium salt, followed by a base-catalyzed H/D exchange at the terminal methyl group with D₂O to install the three deuterium atoms. The resulting deuterated thianthrenium salt could then be converted into this compound through an appropriate substitution or coupling-cleavage sequence. researchgate.net This technique offers precise control over the site of deuterium insertion. nih.gov

Multi-Step Synthetic Sequences for Tailored Deuterium Incorporation

A robust multi-step synthesis is necessary to achieve the specific labeling pattern in this compound. The following sequence outlines a plausible and efficient pathway starting from the readily available 1,5-pentanediol. This pathway involves the protection of a functional group, a key carbon-carbon bond formation with a deuterated reagent, and subsequent functional group transformations.

Scheme 1: Multi-step synthesis of this compound

Applications of 1 Bromohexane 6,6,6 D3 in Advanced Analytical and Mechanistic Studies

Utility in Quantitative Mass Spectrometry for Precision Analysis

In the field of quantitative analysis, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision can be challenging due to variations in sample preparation and instrument response. ukisotope.comresearchgate.net Stable isotope-labeled compounds, such as 1-Bromohexane-6,6,6-D3, are considered the gold standard for internal standards to overcome these challenges. crimsonpublishers.comresearchgate.net

A stable isotope-labeled (SIL) internal standard is a version of the target analyte that has been enriched with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comscioninstruments.com this compound functions as an ideal internal standard for the quantification of 1-bromohexane (B126081). A known quantity of the deuterated standard is added to a sample prior to any processing steps. ukisotope.com Because this compound is chemically almost identical to the unlabeled analyte (1-bromohexane), it behaves similarly during extraction, derivatization, and chromatography. researchgate.net

However, due to the three deuterium atoms, it has a mass-to-charge ratio (m/z) that is three units higher than the analyte. This mass difference allows the mass spectrometer to detect and distinguish between the analyte and the internal standard simultaneously. chromatographyonline.com Quantification is then based on the ratio of the analyte's signal response to the internal standard's signal response, which corrects for variations in sample handling and instrument performance. researchgate.netclearsynth.com

A significant challenge in quantitative mass spectrometry is the "matrix effect," where co-eluting substances from a complex sample matrix (e.g., plasma, urine, or environmental extracts) either suppress or enhance the ionization of the target analyte. scioninstruments.commyadlm.org This interference can lead to inaccurate and unreliable quantification. rsc.org

Deuterated standards are particularly effective at compensating for these matrix effects. clearsynth.comlcms.cz Since this compound has nearly identical chromatographic properties to 1-bromohexane, it co-elutes from the chromatography column at the same time. texilajournal.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement as they enter the mass spectrometer's ion source. crimsonpublishers.comchromatographyonline.com While the absolute signal intensities of both compounds may fluctuate due to the matrix, their ratio remains constant and proportional to the analyte's concentration. researchgate.net This ability to correct for unpredictable matrix effects is a key reason why SIL internal standards are preferred for achieving high accuracy in complex samples. lcms.cz

Table 1: Impact of Matrix Effects on Analyte Quantification with and without a Deuterated Internal Standard

Sample TypeAnalyte (1-Bromohexane) Signal IntensityInternal Standard (this compound) Signal IntensityAnalyte / Internal Standard RatioCalculated Concentration (without IS)Calculated Concentration (with IS)
Calibration Standard (in solvent) 1,000,0001,020,0000.98100 ng/mL (Reference)100 ng/mL (Reference)
Sample 1 (in plasma matrix) 550,000 (Ion Suppression)561,000 (Ion Suppression)0.9855 ng/mL (-45% Error)100 ng/mL (0% Error)
Sample 2 (in soil extract) 1,400,000 (Ion Enhancement)1,428,000 (Ion Enhancement)0.98140 ng/mL (+40% Error)100 ng/mL (0% Error)

The use of a robust internal standard is a cornerstone of analytical method validation, a process required by regulatory bodies to ensure that a measurement procedure is fit for its intended purpose. researchgate.net Incorporating this compound as an internal standard significantly enhances the reliability and robustness of a quantitative assay. clearsynth.com By compensating for variations in extraction recovery, instrument sensitivity, and matrix effects, the deuterated standard improves the method's accuracy (closeness to the true value) and precision (reproducibility of measurements). crimsonpublishers.comtexilajournal.com This leads to more consistent and trustworthy data, which is critical in fields such as therapeutic drug monitoring, environmental testing, and clinical diagnostics. ukisotope.comresearchgate.net

Contributions to High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules. Deuterium labeling, as seen in this compound, offers specific advantages for enhancing and simplifying NMR analysis. cambridge.org

While ¹H NMR is the most common NMR technique, direct detection of deuterium (²H NMR) can also provide valuable structural information, particularly in solid-state NMR. wikipedia.org In solution, the primary benefit of deuterium substitution is its effect on the spectra of other nuclei, like ¹H and ¹³C. The replacement of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an NMR isotope shift. nih.gov These shifts are sensitive to molecular geometry and can provide insights into the molecule's conformation and dynamics. nih.govnih.gov For instance, analyzing isotope shifts in different solvents or under varying temperatures could reveal subtle conformational preferences of the hexyl chain in 1-bromohexane.

One of the most powerful applications of deuterium labeling is the simplification of complex ¹H NMR spectra. youtube.com The nucleus of deuterium has different magnetic properties from that of a proton and resonates at a completely different frequency; therefore, it is not detected in a standard ¹H NMR experiment. studymind.co.ukmyuchem.com

In the case of 1-bromohexane, the ¹H NMR spectrum contains multiple overlapping signals from the different methylene (B1212753) (-CH₂-) groups in the alkyl chain. By replacing the three protons on the terminal methyl group with deuterium, as in this compound, the signal corresponding to this group disappears entirely from the ¹H spectrum. researchgate.net This "deuterium edit" accomplishes two goals:

It provides an unambiguous method for assigning the signal of the terminal methyl group. By comparing the spectrum of the labeled compound with the unlabeled one, the peak that vanishes can be definitively assigned to the protons at the C-6 position. youtube.com

This technique is invaluable for confirming signal assignments in complex molecules where multiple proton signals have similar chemical shifts and splitting patterns. studymind.co.ukresearchgate.net

Table 2: Comparison of ¹H NMR Signals for 1-Bromohexane and this compound

Proton GroupPositionExpected Signal in 1-BromohexaneExpected Signal in this compound
-CH₂Br C-1TripletTriplet
-CH₂- C-2MultipletMultiplet
-CH₂- C-3MultipletMultiplet
-CH₂- C-4MultipletMultiplet
-CH₂- C-5MultipletMultiplet
-CH₃ C-6TripletSignal Absent

Applications in Advanced ¹³C NMR Techniques (e.g., DEPT, NOE)

While ¹³C NMR spectroscopy is a fundamental tool for carbon skeleton elucidation, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) spectroscopy provide deeper insights into the molecular structure. The presence of deuterium in this compound can influence these spectra in subtle but informative ways.

DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org The C-6 carbon in this compound, being a CD₃ group, would exhibit a characteristic response in DEPT experiments. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal for the C-6 carbon would be split into a multiplet in a standard ¹³C NMR spectrum. In DEPT spectra, the signal for this CD₃ group would be absent in the DEPT-135 and DEPT-90 experiments, which typically show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This specific absence would unequivocally confirm the location of the deuterium labeling.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms within a molecule. wikipedia.org While NOE is most commonly observed between protons, heteronuclear NOE between protons and ¹³C nuclei can also be detected. In this compound, irradiation of the protons on C-5 could lead to an NOE enhancement of the ¹³C signal of the adjacent deuterated C-6, although the effect might be weaker compared to a non-deuterated analogue due to the smaller magnetic moment of deuterium. Such an experiment could help in confirming the through-space connectivity and the conformation of the hexyl chain.

A hypothetical ¹³C NMR and DEPT data table for this compound is presented below, based on known shifts for 1-bromohexane and the expected effects of deuteration.

Carbon AtomChemical Shift (ppm, estimated)DEPT-90DEPT-135
C-133.5NegativeNegative
C-231.0NegativeNegative
C-327.5NegativeNegative
C-422.0NegativeNegative
C-530.5NegativeNegative
C-613.5 (multiplet)No SignalNo Signal

Investigations of Reaction Mechanisms via Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a cornerstone of physical organic chemistry, providing profound insights into reaction mechanisms. libretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For this compound, the replacement of protium (B1232500) with deuterium at the C-6 position can lead to observable primary and secondary KIEs, depending on the reaction being studied.

Primary Kinetic Isotope Effects and Transition State Characterization

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For reactions involving this compound, a primary KIE would be expected in reactions where a C-H bond at the C-6 position is cleaved in the rate-limiting step. An example would be a radical-mediated hydrogen abstraction from the terminal methyl group. The magnitude of the primary KIE, expressed as the ratio of the rate constants for the non-deuterated and deuterated substrates (kH/kD), can provide information about the symmetry and nature of the transition state. A larger kH/kD value, often in the range of 2-7 for C-H/C-D bonds, suggests a more symmetric transition state where the hydrogen is being transferred.

Secondary Kinetic Isotope Effects and Steric/Electronic Perturbations

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org In the case of this compound, a secondary KIE could be observed in nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions where the C-Br bond is the primary site of reaction.

For instance, in an SN1 solvolysis reaction, the formation of a carbocation at C-1 would be the rate-determining step. The deuterium atoms at C-6 are in the γ-position relative to the reacting center. The observed γ-secondary KIE would likely be small and close to unity, but any deviation could be interpreted in terms of hyperconjugative or steric effects that influence the stability of the carbocation intermediate. In an SN2 reaction, the transition state involves the simultaneous formation of a new bond with the nucleophile and breaking of the C-Br bond. A small secondary KIE might be observed due to changes in the vibrational frequencies of the C-H bonds at C-6 in the transition state compared to the ground state.

The table below summarizes the expected KIEs for different reaction types with this compound.

Reaction TypeIsotopic PositionExpected KIE TypeExpected kH/kDMechanistic Insight
Radical Abstraction at C-6αPrimary> 2C-H bond breaking in RDS
SN1 SolvolysisγSecondary~ 1Stability of carbocation
SN2 SubstitutionγSecondary~ 1Transition state structure
E2 Elimination (base at C-5)βSecondary1.1 - 1.3Hyperconjugative stabilization

Intermolecular and Intramolecular Competition Studies

Competition experiments are a powerful method for accurately determining KIEs. In an intermolecular competition experiment, a mixture of 1-bromohexane and this compound is subjected to the reaction conditions, and the relative rates are determined by analyzing the product distribution or the remaining starting materials. This method is particularly useful for reactions where it is difficult to measure the absolute rates accurately.

Intramolecular competition studies are also possible if a molecule contains both protium and deuterium at equivalent positions. While not directly applicable to this compound as synthesized, related studies on molecules with mixed isotopic labeling can provide very precise KIE values, as the competing reactions occur within the same molecule, eliminating variations in reaction conditions. nih.gov

Theoretical Foundations of Kinetic Isotope Effects (Zero-Point Energy Differences)

The theoretical basis for the kinetic isotope effect lies in the differences in the zero-point vibrational energies (ZPE) of bonds to different isotopes. youtube.com A bond to a heavier isotope, such as a C-D bond, has a lower vibrational frequency and consequently a lower ZPE compared to a C-H bond. This means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.

The difference in ZPE between the ground state and the transition state determines the magnitude of the KIE. In a reaction where a C-H/C-D bond is broken, the vibrational mode corresponding to the bond stretch in the ground state is converted into a translational motion along the reaction coordinate in the transition state. This leads to a significant difference in the change in ZPE for the protiated and deuterated species, resulting in a large primary KIE. For secondary KIEs, the changes in ZPE are due to more subtle changes in vibrational frequencies of bonds not directly involved in the reaction, hence the smaller observed effects.

Future Perspectives and Emerging Research Avenues for 1 Bromohexane 6,6,6 D3

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of isotopically labeled compounds like 1-Bromohexane-6,6,6-D3 is often complex. nih.gov Current research focuses on creating more efficient and selective methods to overcome these challenges. rsc.org A primary goal is to develop catalytic systems that can achieve deuteration with high precision and yield, using readily available and cost-effective deuterium (B1214612) sources like deuterium oxide (D2O). rsc.orgnih.gov

Emerging strategies include mechanochemical protocols that use mechanical force to activate otherwise unreactive reagents. rsc.org For example, a palladium-catalyzed deuteration of aryl halides has been achieved using activated aluminum foil and D2O in a solvent-free process, suggesting a potential pathway for deuterating alkyl halides. rsc.org Another promising area is piezoelectric catalysis, which has been used for the dehalogenative deuteration of various alkyl halides. nih.gov Additionally, metallaphotoredox catalysis is being explored to efficiently and selectively introduce deuterium at specific positions on alkyl chains using D2O as the deuterium source. nih.gov

Table 1: Comparison of Emerging Synthetic Routes for Deuterated Alkyl Halides

Synthetic Method Deuterium Source Key Advantages Potential Challenges
Mechanochemical Deutero-dehalogenation D2O Solvent-free, uses inexpensive reagents, rapid reaction times. rsc.org Scalability, substrate scope for alkyl halides needs further exploration.
Piezoelectric Catalysis D2O Effective for unactivated alkyl halides, uses an economical deuterium source. nih.gov Requires specialized equipment (ball mill), reaction optimization for specific substrates.
Metallaphotoredox Catalysis D2O High selectivity for deuterium placement, broad substrate compatibility. nih.gov Requires photocatalyst and light source, potential for side reactions.
Catalytic Transfer Deuteration Deuterated surrogates (e.g., isopropanol-d8) Avoids the use of high-pressure D2 gas, offers different selectivity. marquette.edu Cost and availability of deuterated surrogates.

Expansion of Applications in Catalysis and Organometallic Chemistry

The unique properties of this compound make it a valuable tool for elucidating reaction mechanisms in catalysis and organometallic chemistry. princeton.eduthalesnano.com The replacement of terminal hydrogens with deuterium atoms introduces a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can determine whether the cleavage of this specific C-H/C-D bond is involved in the rate-determining step of a reaction.

Future applications will likely involve using this compound to probe complex catalytic cycles, such as those in C-H activation and cross-coupling reactions. libretexts.org For instance, it could be used to track the fate of the hexyl group in organometallic transformations, providing insights into reaction pathways and intermediates. libretexts.org The selective deuteration at the terminal methyl group allows for precise investigation of reactions involving this specific site, without interference from isotopic substitution elsewhere in the molecule.

Advanced Spectroscopic Characterization Techniques for Deuterated Alkanes

The analysis and characterization of deuterated compounds rely heavily on spectroscopic methods. While standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced techniques are emerging to provide more detailed structural information. mdpi.com

Deuterium (²H) NMR spectroscopy is a powerful tool that directly probes the deuterium nuclei. mdpi.comyoutube.com It can confirm the exact location and extent of deuterium incorporation within a molecule. youtube.com This is particularly useful for a compound like this compound to verify that deuteration has occurred exclusively at the desired terminal position. Future advancements may focus on improving the sensitivity and resolution of ²H NMR for analyzing complex mixtures and biological samples. youtube.com

High-resolution mass spectrometry is another critical tool. It can precisely determine the mass of the deuterated compound, confirming the number of deuterium atoms incorporated. thalesnano.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the molecule and pinpoint the location of the deuterium label based on the masses of the resulting fragments.

Recent studies have also highlighted the complexity and richness of rotational spectroscopy for analyzing deuterated molecules, which can provide highly accurate data on molecular structure and intramolecular interactions. nih.gov

Table 2: Advanced Spectroscopic Techniques for Characterizing this compound

Technique Information Provided Advantages for Deuterated Compounds
Deuterium (²H) NMR Spectroscopy Precise location and quantification of deuterium atoms. mdpi.comyoutube.com Directly observes the deuterium signal, providing unambiguous evidence of labeling. youtube.com
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm isotopic composition. thalesnano.com Confirms the level of deuterium incorporation and overall molecular formula.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns. Can help determine the specific location of the deuterium label by analyzing fragment ions.
Rotational Spectroscopy Detailed molecular geometry and conformational analysis. nih.gov Provides highly precise structural parameters and insights into subtle isotopic effects. nih.gov

Integration with Machine Learning and AI for Predictive Deuteration Design

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis and materials science. youtube.com In the context of deuterated compounds, AI can be leveraged to predict the outcomes of deuteration reactions and to design novel synthetic pathways. aip.org

Future research could involve developing ML models trained on vast datasets of known deuteration reactions. rsc.org These models could predict the most effective catalyst, solvent, and reaction conditions to selectively synthesize compounds like this compound with high efficiency. mdpi.com This predictive capability could significantly reduce the time and resources spent on experimental optimization. youtube.com

Furthermore, AI could be used to design novel deuterated molecules with specific desired properties. For example, algorithms could predict how isotopic substitution at different positions on a molecule will affect its metabolic stability or its performance as an analytical standard. This integration of AI promises to accelerate the discovery and development of new and valuable deuterated compounds for a wide range of scientific applications. youtube.comaip.org

Q & A

Basic: How can I optimize the synthesis of 1-Bromohexane-6,6,6-D3 to ensure high isotopic purity?

Methodological Answer:
Synthesis of this compound requires precise control of deuterium incorporation. A common approach involves reacting 1-hexanol-6,6,6-D3 with hydrobromic acid (HBr) under reflux, using sulfuric acid as a catalyst. To minimize isotopic dilution, use deuterated solvents (e.g., D2O) and ensure anhydrous conditions. Post-synthesis, purify the product via fractional distillation under reduced pressure (e.g., 40–50°C at 15 mmHg) to separate non-deuterated impurities. Verify isotopic purity (>98 atom% D) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at the C-6 position .

Basic: What analytical techniques are most reliable for characterizing this compound in reaction mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantifying isotopic purity and detecting side products. The molecular ion peak (m/z 168.08 for C₆H₁₀D₃Br) should dominate, with minimal signals at m/z 165.07 (non-deuterated analogue).
  • ¹H NMR: The absence of proton signals at δ 0.8–1.0 ppm (C-6 methyl group) confirms deuterium incorporation.
  • ²H NMR: Directly quantifies deuterium distribution but requires specialized instrumentation.
    Cross-validate results with FT-IR to confirm C-Br stretching (~550–600 cm⁻¹) and absence of O-H bonds .

Advanced: How do isotopic effects (²H vs. ¹H) influence the reaction kinetics of this compound in SN2 mechanisms?

Methodological Answer:
Deuterium’s higher mass reduces vibrational frequencies, leading to a kinetic isotope effect (KIE) that slows bond cleavage. In SN2 reactions (e.g., with nucleophiles like OH⁻ or CN⁻), the KIE (k_H/k_D ≈ 1–2) can alter reaction rates by up to 30%. To study this:

Conduct parallel reactions with deuterated and non-deuterated substrates under identical conditions.

Monitor progress via GC-MS or conductivity measurements.

Calculate KIE using Arrhenius parameters (activation energy differences).
Note: Steric effects from adjacent deuterium atoms may further modulate reactivity, requiring computational modeling (e.g., DFT) to disentangle electronic vs. isotopic contributions .

Advanced: What strategies resolve contradictions in deuterium distribution data during isotopic labeling studies?

Methodological Answer:
Discrepancies often arise from incomplete deuteration or isotopic exchange. To troubleshoot:

  • Step 1: Validate synthetic protocols (e.g., excess D₂O in hydrolysis steps to prevent back-exchange).
  • Step 2: Use high-resolution MS to detect low-abundance isotopologues (e.g., D₂ or D₁ species).
  • Step 3: Perform kinetic studies to identify exchange-prone positions (e.g., α-deuterium in Grignard reactions).
  • Step 4: Apply correction factors based on natural abundance of isotopes (e.g., 0.015% for ²H) .

Basic: How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:
Store at 0–6°C in airtight, amber glass vials under inert gas (Ar/N₂) to prevent photolytic degradation and bromine loss. For extended storage (>6 months), add stabilizers like copper(I) bromide (0.1% w/w) to inhibit radical formation. Regularly test purity via NMR or GC-MS, especially after thawing .

Advanced: How can isotopic labeling with this compound improve tracer studies in lipid metabolism research?

Methodological Answer:
Incorporating ¹³C or ²H labels into fatty acids via Grignard reactions with this compound enables precise tracking of metabolic pathways. For example:

Synthesize deuterated hexanoic acid (via carboxylation of the Grignard reagent).

Administer the tracer in vitro/in vivo and use LC-MS/MS to monitor deuterium retention in β-oxidation intermediates.

Quantify isotopic enrichment using software like IsoCor to correct for natural isotope abundance .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coat.
  • Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal: Collect waste in halogenated solvent containers and incinerate at >1,000°C .

Advanced: How can computational chemistry aid in predicting the behavior of this compound in novel reactions?

Methodological Answer:
Tools like Gaussian or ORCA can model isotopic effects:

Optimize geometries using DFT (e.g., B3LYP/6-31G*).

Calculate vibrational frequencies to predict KIEs.

Simulate reaction pathways (e.g., SN2 transition states) with deuterium substitution.
Validate predictions experimentally via kinetic profiling and isotopic ratio analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.